molecular formula C7H13N5 B13063944 N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13063944
M. Wt: 167.21 g/mol
InChI Key: IGTXFTUHXISWBF-UHFFFAOYSA-N
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Description

N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the process can be optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .

Scientific Research Applications

N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

N,6-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C7H13N5/c1-5-3-9-7-10-6(8-2)11-12(7)4-5/h5H,3-4H2,1-2H3,(H2,8,9,10,11)

InChI Key

IGTXFTUHXISWBF-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC(=NN2C1)NC

Origin of Product

United States

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